

Spectroscopic and Synthetic Profile of 1-(Methylsulfonyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-amine

Cat. No.: B1280446

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a synthetic protocol for the chemical compound **1-(Methylsulfonyl)piperidin-4-amine**. Due to the limited availability of public domain experimental spectra, this document presents available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to serve as a valuable reference for researchers. The methodologies for the synthesis and general spectroscopic analysis are also detailed.

Chemical Structure and Properties

- IUPAC Name: **1-(Methylsulfonyl)piperidin-4-amine**
- CAS Number: 402927-97-3
- Molecular Formula: C₆H₁₄N₂O₂S[1]
- Molecular Weight: 178.26 g/mol [1]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for **1-(Methylsulfonyl)piperidin-4-amine**.

Mass Spectrometry

The mass spectrometry data confirms the molecular weight of the compound.

Technique	Ion/Fragment	m/z	Reference
Electrospray Ionization (ESI-MS)	$[M+H]^+$	179	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **1-(Methylsulfonyl)piperidin-4-amine** is not readily available in the public domain. The following tables present predicted ^1H and ^{13}C NMR data. These predictions are based on standard chemical shift values and structural analysis and should be used as an estimation pending experimental verification.

Table 2.1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.65	d, $J \approx 12$ Hz	2H	Piperidine H2/H6 (axial)
~ 2.90	m	1H	Piperidine H4
~ 2.80	s	3H	$-\text{SO}_2\text{CH}_3$
~ 2.75	dt, $J \approx 12, 2$ Hz	2H	Piperidine H2/H6 (equatorial)
~ 1.95	m	2H	Piperidine H3/H5 (axial)
~ 1.45	m	2H	Piperidine H3/H5 (equatorial)
~ 1.30	br s	2H	$-\text{NH}_2$

Table 2.2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 49.0	Piperidine C4
~ 46.5	Piperidine C2/C6
~ 35.0	$-\text{SO}_2\text{CH}_3$
~ 33.0	Piperidine C3/H5

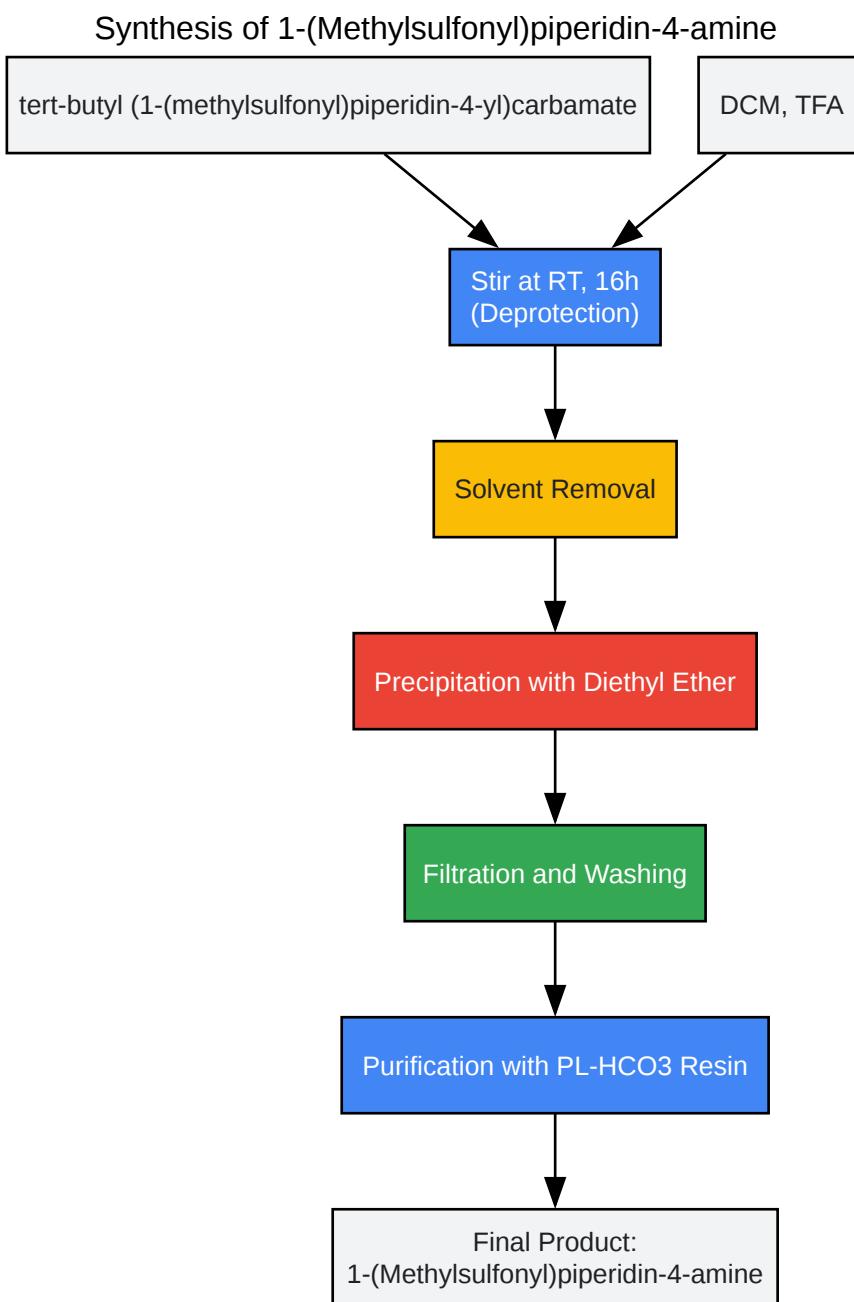
Infrared (IR) Spectroscopy

An experimental IR spectrum for **1-(Methylsulfonyl)piperidin-4-amine** is not publicly available. Table 3 presents the predicted characteristic IR absorption bands.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibration
3370 - 3250	Medium, Broad	N-H stretch (amine)
2950 - 2850	Medium	C-H stretch (aliphatic)
1590 - 1500	Medium	N-H bend (amine)
1320 - 1280	Strong	S=O stretch (sulfonamide, asymmetric)
1160 - 1120	Strong	S=O stretch (sulfonamide, symmetric)
970 - 930	Medium	S-N stretch

Experimental Protocols

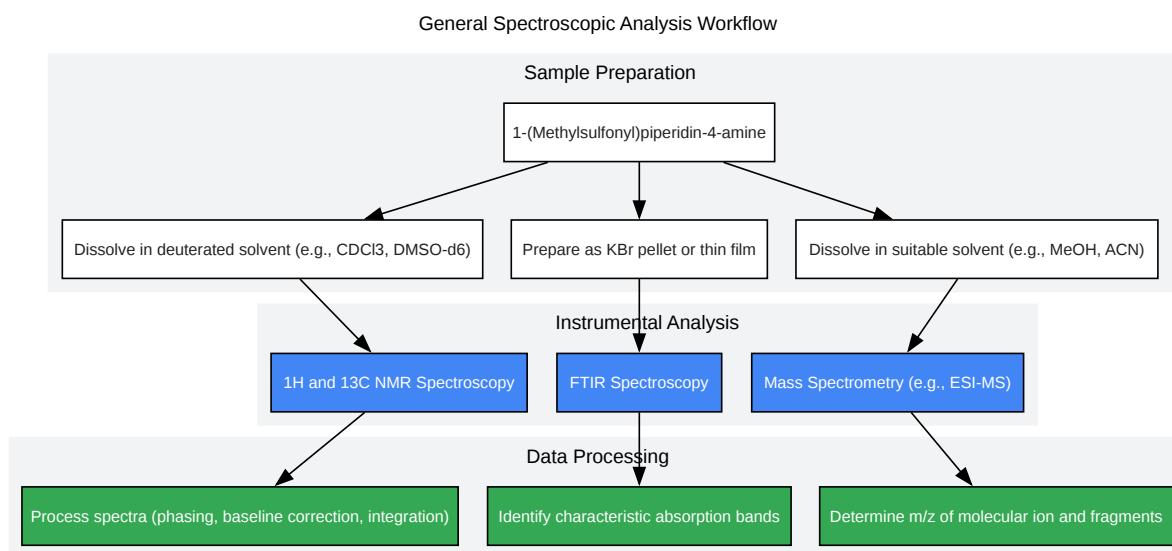

The following protocols describe the synthesis of **1-(Methylsulfonyl)piperidin-4-amine** and general procedures for acquiring spectroscopic data.

Synthesis of **1-(Methylsulfonyl)piperidin-4-amine**[2]

This procedure outlines the deprotection of a Boc-protected precursor to yield the target compound.

- **Dissolution:** Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (6.30 g, 22.63 mmol) in dichloromethane (DCM, 74 mL).
- **Acid Addition:** Add trifluoroacetic acid (TFA, 17.4 mL, 226 mmol) to the solution.
- **Reaction:** Stir the reaction mixture at room temperature for 16 hours.
- **Solvent Removal:** After the reaction is complete, remove the solvent by distillation under reduced pressure.
- **Precipitation and Filtration:** Dilute the crude product with diethyl ether at 40 °C. Collect the resulting precipitate by filtration.
- **Washing and Drying:** Wash the precipitate with water and dry it.

- Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded bicarbonate (PL-HCO₃ MP resin) and stir the suspension for several minutes.
- Final Isolation: Remove the resin by filtration and remove the solvent from the filtrate by distillation under reduced pressure to yield **1-(Methylsulfonyl)piperidin-4-amine**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(Methylsulfonyl)piperidin-4-amine**.

General Spectroscopic Methods

The following are general protocols that can be adapted for the spectroscopic characterization of **1-(Methylsulfonyl)piperidin-4-amine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

3.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum, potentially using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, baseline correction, and peak integration. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Analysis: Identify and assign the major absorption bands to the corresponding functional group vibrations.

3.2.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid to promote ionization.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.

- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(methylsulfonyl)piperidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(Methylsulfonyl)piperidin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280446#spectroscopic-data-nmr-ir-ms-of-1-methylsulfonyl-piperidin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com